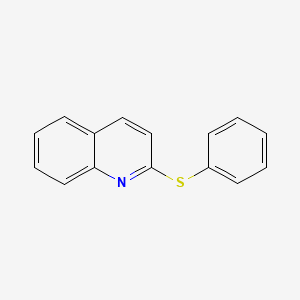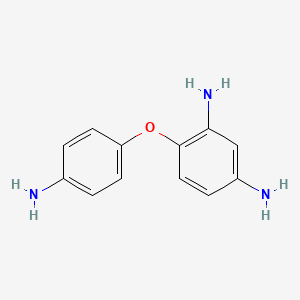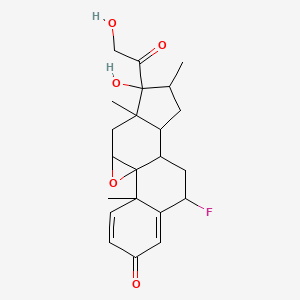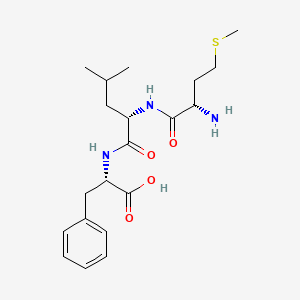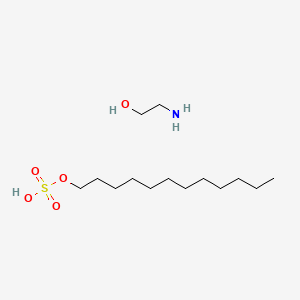
Monoethanolamine lauryl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoethanolamine lauryl sulfate is an anionic surfactant widely used in various industrial and consumer products. It is known for its excellent detergency, emulsifying, and foaming properties. The compound is a derivative of lauryl alcohol and monoethanolamine, forming a sulfate ester that is highly effective in reducing surface tension and enhancing the cleaning efficiency of formulations.
准备方法
Synthetic Routes and Reaction Conditions: Monoethanolamine lauryl sulfate is typically synthesized through a sulfation reaction. Lauryl alcohol reacts with sulfur trioxide in a continuous reactor, such as a falling film reactor, to form lauryl sulfate. This intermediate is then neutralized with monoethanolamine to produce the final product .
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfation. The reaction between lauryl alcohol and sulfur trioxide is carried out at controlled temperatures (30-60°C) and molar ratios (1:1) to achieve optimal yields .
化学反应分析
Types of Reactions: Monoethanolamine lauryl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids, the compound can hydrolyze back to lauryl alcohol and monoethanolamine.
Oxidation and Reduction: The sulfate ester group can be involved in redox reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like hydroxide ions.
Major Products Formed:
Hydrolysis: Lauryl alcohol and monoethanolamine.
Oxidation: Oxidized derivatives of lauryl alcohol.
Substitution: Various substituted lauryl derivatives.
科学研究应用
Monoethanolamine lauryl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Commonly found in detergents, shampoos, and other personal care products due to its excellent foaming and cleaning abilities
作用机制
Monoethanolamine lauryl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading of liquids. This action is facilitated by the alignment and aggregation of the surfactant molecules at the liquid-air interface, which disrupts the cohesive forces between water molecules .
相似化合物的比较
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
- Cocamide monoethanolamine
Comparison: Monoethanolamine lauryl sulfate is unique due to its combination of lauryl alcohol and monoethanolamine, which provides a balance of hydrophilic and lipophilic properties. Compared to sodium lauryl sulfate and ammonium lauryl sulfate, it offers better biodegradability and lower irritation potential. Cocamide monoethanolamine, on the other hand, is primarily used as a foam booster and viscosity builder, whereas this compound is more versatile in its applications .
属性
CAS 编号 |
4722-98-9 |
|---|---|
分子式 |
C14H33NO5S |
分子量 |
327.48 g/mol |
IUPAC 名称 |
dodecyl sulfate;2-hydroxyethylazanium |
InChI |
InChI=1S/C12H26O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;3-1-2-4/h2-12H2,1H3,(H,13,14,15);4H,1-3H2 |
InChI 键 |
QVBODZPPYSSMEL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
规范 SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].C(CO)[NH3+] |
Key on ui other cas no. |
4722-98-9 |
物理描述 |
Liquid |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![p-Bis[2-(5-p-biphenyloxazolyl)]benzene](/img/structure/B1606034.png)


![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1606039.png)
![3,3'-[Methylenebis(oxymethylene)]bisheptane](/img/structure/B1606041.png)
